(Z)-3-Methyl-2-hexene

Vue d'ensemble

Description

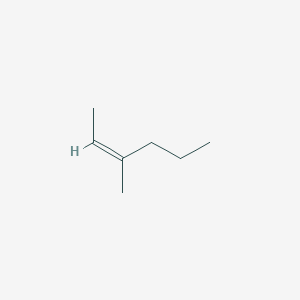

(Z)-3-Methyl-2-hexene (CAS: 10574-36-4) is an unsaturated hydrocarbon with the molecular formula C₇H₁₄ and a molecular weight of 98.19 g/mol . It is a stereoisomer of 3-methyl-2-hexene, characterized by a double bond at the 2-position and a methyl group at the 3-position in the cis (Z) configuration. The compound is also known by synonyms such as cis-3-methyl-2-hexene and (2Z)-3-methyl-2-hexene . Its structural specificity influences physical properties, reactivity, and applications in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (Z)-3-Methyl-2-hexene can be synthesized through various methods, including:

Dehydration of Alcohols: One common method involves the dehydration of 3-methyl-2-hexanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction is typically carried out at elevated temperatures to facilitate the elimination of water and formation of the double bond.

Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. This method allows for precise control over the geometric configuration of the product.

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic processes involving the selective hydrogenation of more complex hydrocarbons or through the isomerization of other hexenes under controlled conditions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxygenated products. For example, treatment with potassium permanganate or osmium tetroxide can lead to the formation of diols.

Reduction: The compound can be reduced to form the corresponding alkane, 3-methylhexane, using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond to form dihalides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts

Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products:

Oxidation: Diols

Reduction: 3-Methylhexane

Substitution: Dihalides

Applications De Recherche Scientifique

Synthesis and Reactivity

(Z)-3-Methyl-2-hexene can be synthesized through various methods, including:

- Elimination Reactions: Dehydration of alcohols or elimination of halides.

- Alkylation Reactions: Utilizing alkenes in reactions with nucleophiles.

The double bond in this compound makes it reactive in addition reactions, polymerization, and hydrogenation processes. Its selectivity in these reactions is crucial for producing desired products.

Hydrogenation Reactions

This compound serves as a substrate in catalytic hydrogenation processes where it can be converted into saturated hydrocarbons. Recent studies have demonstrated the use of magnesium pincer complexes for the semihydrogenation of alkynes and hydrogenation of alkenes, yielding (Z)-alkenes with high selectivity .

Table 1: Hydrogenation Reaction Conditions

| Reaction Type | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Semihydrogenation | Mg Pincer Complex | 120 °C, 5 bar H₂, 24 hours | High |

| Hydrogenation of Alkenes | Mg Pincer Complex | 120 °C, 5 bar H₂, 48 hours | High |

Polymer Production

This compound can be utilized in the production of polymers through various polymerization techniques. Its ability to undergo coordination polymerization allows for the creation of polyolefins with tailored properties suitable for diverse applications such as packaging materials and automotive components.

Pharmaceutical Applications

Recent research has highlighted the potential of this compound as a building block in medicinal chemistry. Its unique structural properties allow it to interact with biological systems effectively. The stereochemistry of (Z)-isomers can significantly influence biological activity, making them valuable in drug design.

Case Study: Anticancer Activity

A study evaluated various alkenes, including this compound, for their anticancer properties against different cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential therapeutic applications .

Environmental and Safety Considerations

While this compound is valuable in industrial applications, safety data must be considered due to its flammable nature and potential health effects upon exposure. The National Institute for Occupational Safety and Health provides guidelines on exposure limits and handling practices to mitigate risks associated with this compound .

Mécanisme D'action

The mechanism by which (Z)-3-Methyl-2-hexene exerts its effects depends on the specific reactions it undergoes. For example:

Oxidation: The double bond in this compound reacts with oxidizing agents, leading to the formation of intermediate species that eventually yield diols.

Reduction: The double bond is hydrogenated in the presence of a metal catalyst, resulting in the addition of hydrogen atoms and the formation of an alkane.

Substitution: Halogens add across the double bond, forming dihalides through a mechanism involving the formation of a halonium ion intermediate.

Comparaison Avec Des Composés Similaires

Geometric Isomer: (E)-3-Methyl-2-hexene

The trans (E) isomer of 3-methyl-2-hexene shares the same molecular formula but differs in stereochemistry. Studies on retroene-hydrolysis reactions reveal that both (Z)- and (E)-3-methyl-2-hexene lose stereochemical integrity under reaction conditions, producing a mixture of 33% (Z) and 67% (E) isomers. This suggests thermodynamic favorability toward the trans configuration under certain conditions .

Key Differences:

Positional Isomers: 3-Methyl-1-hexene

Positional isomers like 3-methyl-1-hexene (double bond at 1-position) differ in boiling points and reactivity due to altered electron density distribution.

Comparison of Physical Properties:

| Compound | Boiling Point (°C) | Molecular Weight (g/mol) |

|---|---|---|

| This compound | Not reported | 98.19 |

| 3-Methyl-1-hexene | ~90–95 (estimated) | 98.19 |

The terminal double bond in 3-methyl-1-hexene increases susceptibility to electrophilic addition compared to internal double bonds in this compound.

Heptene Analogues: 1-Heptene and (E)-3-Heptene

Compounds like 1-heptene (C₇H₁₄) and (E)-3-heptene share the same molecular formula but lack the methyl substituent.

Environmental Relevance:

In biomass burning emissions, this compound is detected with an emission factor of 0.016 ± 0.003 μg/kg , comparable to 1-heptene (0.013 ± 0.003 μg/kg) but lower than (E)-3-heptene (0.0019 ± 0.0010 μg/kg) . This highlights differences in volatility and formation pathways.

Structural Isomers: 4-Methyl-2-hexene

Isomers with methyl groups at different positions (e.g., 4-methyl-2-hexene) exhibit distinct retention indices and chromatographic behaviors. For example, this compound has a retention index of 544.83 , whereas 4-methyl-2-hexene would differ due to altered branching .

Activité Biologique

(Z)-3-Methyl-2-hexene is an unsaturated hydrocarbon belonging to the alkene family, characterized by its double bond configuration. This compound has garnered attention in various fields, including organic chemistry and biochemistry, due to its potential biological activities and applications. This article reviews the biological activity of this compound, focusing on its metabolic pathways, toxicological effects, and interactions with biological systems.

- Molecular Formula: C6H12

- Molecular Weight: 84.16 g/mol

- Structure: The structure features a double bond between the second and third carbon atoms, which is significant for its reactivity and biological interactions.

Metabolism and Toxicology

This compound can undergo metabolic transformations in the human body, primarily through oxidative processes. Its metabolism may lead to the formation of reactive intermediates that can interact with cellular macromolecules, potentially resulting in toxicity.

-

Oxidative Stress and DNA Damage:

- Studies indicate that unsaturated hydrocarbons like this compound can contribute to oxidative stress, leading to lipid peroxidation and subsequent DNA damage. This process is critical in understanding the carcinogenic potential of such compounds .

- The compound's metabolites may act as electrophiles, forming adducts with DNA and proteins, which can disrupt normal cellular functions and promote mutagenesis .

- Interaction with Enzymes:

Biological Implications

The biological implications of this compound extend beyond toxicity. Research suggests a potential role in modulating physiological processes:

-

Olfactory Perception:

- Compounds similar to this compound have been implicated in olfactory signaling pathways. This suggests that it may influence scent perception in humans and other animals.

- Variations in sensitivity to such compounds could be linked to metabolic disorders or psychiatric conditions like schizophrenia, highlighting the need for further research into its olfactory effects.

- Potential Therapeutic Applications:

Case Study 1: Toxicological Assessment

A study assessed the acute toxicity of this compound using animal models. Results indicated that exposure led to significant respiratory distress and behavioral changes consistent with central nervous system depression. The study concluded that while this compound has potential industrial applications, safety measures must be implemented to mitigate exposure risks.

Case Study 2: Metabolic Profiling

In a metabolic profiling study using gas chromatography-mass spectrometry (GC-MS), researchers identified several metabolites of this compound formed during oxidative stress conditions. These metabolites exhibited varying degrees of cytotoxicity in cultured human cells, suggesting that their formation could contribute to the overall toxicity observed with the parent compound.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C6H12 |

| Molecular Weight | 84.16 g/mol |

| Melting Point | Not applicable |

| Boiling Point | 106 °C |

| Log P | 3.5 |

| Biological Effect | Observation |

|---|---|

| Cytotoxicity | Moderate |

| Mutagenicity | Positive in vitro |

| Enzyme Inhibition | Cytochrome P450 |

Analyse Des Réactions Chimiques

Epoxidation and Dihydroxylation

(Z)-3-Methyl-2-hexene undergoes stereospecific oxidation reactions:

-

Epoxidation with peracids (e.g., mCPBA) produces an oxacyclopropane (epoxide) while retaining the (Z)-configuration . The reaction proceeds via electrophilic attack on the double bond.

-

Dihydroxylation with osmium tetroxide (OsO₄) forms a syn-1,2-diol. The stereochemistry of the starting alkene dictates the spatial arrangement of hydroxyl groups .

| Reaction Type | Reagent | Product | Stereochemistry |

|---|---|---|---|

| Epoxidation | mCPBA | (Z)-Epoxide | Retained |

| Dihydroxylation | OsO₄/H₂O | syn-1,2-Diol | Retained |

Oxidative Cleavage

Ozonolysis cleaves the double bond to generate carbonyl compounds :

-

Reductive Workup (Zn/H₂O or (CH₃)₂S): Forms two aldehydes. For this compound, this yields pentanal and propanal.

-

Oxidative Workup (H₂O₂): Converts aldehydes to carboxylic acids.

Mechanism Highlights

-

Cycloaddition of ozone to the alkene forms a molozonide.

-

Rearrangement to an ozonide, followed by reductive cleavage .

Hydrogenation

Catalytic hydrogenation (H₂/Pt) reduces the double bond to a single bond, yielding 3-methylhexane. The reaction is exothermic, with ΔᵣH° = -107.4 ± 0.6 kJ/mol .

| Reaction | Conditions | Product | ΔᵣH° (kJ/mol) |

|---|---|---|---|

| Hydrogenation | H₂, Pt | 3-Methylhexane | -107.4 ± 0.6 |

Halohydrin Formation

Reaction with bromine (Br₂/H₂O) proceeds via anti addition, forming a bromohydrin . Due to the planar intermediate, a racemic mixture is produced.

Example

this compound + Br₂/H₂O → Racemic bromohydrin (2-bromo-3-methyl-3-hexanol)

Thermal and Combustion Reactivity

-

Pyrolysis : At high temperatures (500–1100 K), this compound decomposes into smaller alkenes (e.g., ethylene, propene) .

-

Combustion : Forms CO₂ and H₂O, with heat release quantified in thermochemical tables .

Comparative Reactivity

In oxidation studies, this compound shows intermediate reactivity between 1-hexene and 3-hexene. At 700–850 K, its reactivity surpasses 1-hexene due to steric and electronic effects .

| Isomer | Relative Reactivity (500–850 K) | Major Products |

|---|---|---|

| 1-Hexene | High | Ethylene, CO |

| This compound | Moderate | Propene, Methane |

| 3-Hexene | Low | Ethylene |

Thermochemical Data

Key thermodynamic parameters for hydrogenation :

| Parameter | Value |

|---|---|

| ΔᵣH° (Hydrogenation) | -107.4 ± 0.6 kJ/mol |

| ΔᵣH° (Combustion) | -4,890 kJ/mol (estimated) |

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis routes for (Z)-3-methyl-2-hexene, and how can stereochemical purity be ensured?

- Methodological Answer : this compound is typically synthesized via acid-catalyzed dehydration of 3-methyl-2-hexanol or elimination reactions using reagents like phosphorus oxychloride (POCl₃) in pyridine. To ensure stereochemical purity, gas chromatography (GC) with chiral columns or nuclear magnetic resonance (NMR) spectroscopy should confirm the Z-configuration. Synthetic protocols often require low temperatures to minimize thermal isomerization .

Q. How does this compound behave in electrophilic addition reactions under Markovnikov's rule?

- Methodological Answer : In reactions with protic acids (e.g., HCl), the major product follows Markovnikov orientation. For example, HCl addition to this compound yields 3-chloro-3-methylhexane as the primary product. Computational modeling (e.g., density functional theory) can predict regioselectivity, while GC-MS and ¹H-NMR validate product distribution .

Q. What analytical techniques are critical for identifying and quantifying this compound in mixtures?

- Methodological Answer : Two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) is highly effective for resolving this compound from structural isomers in complex matrices (e.g., biomass burning emissions). Retention indices and fragmentation patterns (e.g., m/z 98 [M]⁺) are key identifiers .

Advanced Research Questions

Q. How does stereochemical instability in this compound impact retro-ene reactions, and how can isomerization be mitigated?

- Methodological Answer : During retro-ene reactions, this compound undergoes partial isomerization to the E-isomer due to β-hydrogen syn-elimination. Control experiments with radical inhibitors (e.g., TEMPO) and low-temperature kinetic studies (via Arrhenius plots) help quantify isomerization rates. Recovered olefin mixtures (e.g., 33% Z, 67% E) highlight the need for stereochemical monitoring using chiral HPLC .

Q. How can conflicting data on isomer ratios in environmental samples be resolved?

- Methodological Answer : Discrepancies in isomer ratios (e.g., Z/E) may arise from sampling artifacts or analytical method biases. Cross-validation using multiple techniques—GC×GC-TOFMS for separation and FTIR for stereochemical confirmation—reduces uncertainty. Statistical tools like principal component analysis (PCA) can identify outliers in datasets .

Q. What strategies optimize the dihydroxylation of this compound for stereoselective synthesis?

- Methodological Answer : Sharpless asymmetric dihydroxylation with osmium tetroxide (OsO₄) and chiral ligands (e.g., (DHQD)₂PHAL) yields vicinal diols with high enantiomeric excess (ee). Reaction conditions (solvent polarity, temperature) must be optimized via design of experiments (DoE) to minimize side reactions. Polarimetry and X-ray crystallography confirm product stereochemistry .

Propriétés

IUPAC Name |

(Z)-3-methylhex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-4-6-7(3)5-2/h5H,4,6H2,1-3H3/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMUUSXQSKCZNO-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C(=C\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879001 | |

| Record name | 2-HEXENE, 3-METHYL-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10574-36-4 | |

| Record name | 2-Hexene, 3-methyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010574364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-3-Methyl-2-hexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-HEXENE, 3-METHYL-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.